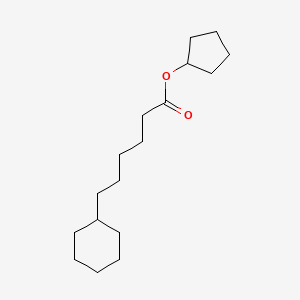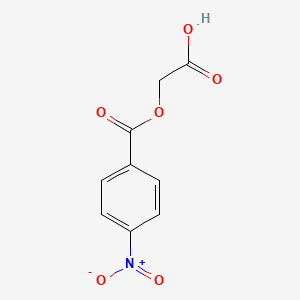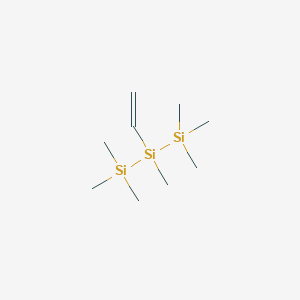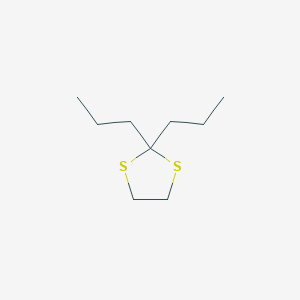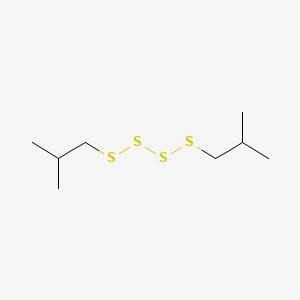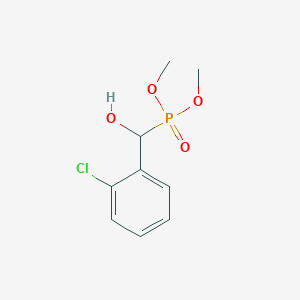
(2-Chlorophenyl)-dimethoxyphosphorylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)-dimethoxyphosphorylmethanol is an organic compound that features a chlorinated phenyl group attached to a dimethoxyphosphorylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-dimethoxyphosphorylmethanol typically involves the reaction of 2-chlorophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is typically purified using industrial-scale distillation or chromatography techniques.
化学反応の分析
Types of Reactions
(2-Chlorophenyl)-dimethoxyphosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chlorophenyl)-dimethoxyphosphorylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2-Chlorophenyl)-dimethoxyphosphorylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular functions, making the compound a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
2-Chlorophenol: A simpler compound with a similar chlorinated phenyl group but lacking the phosphorylmethanol moiety.
Dimethyl phosphite: Contains the phosphoryl group but lacks the chlorinated phenyl group.
(2-Chlorophenyl)-phosphonic acid: An oxidized derivative of (2-Chlorophenyl)-dimethoxyphosphorylmethanol.
Uniqueness
This compound is unique due to the combination of its chlorinated phenyl group and dimethoxyphosphorylmethanol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
6329-47-1 |
|---|---|
分子式 |
C9H12ClO4P |
分子量 |
250.61 g/mol |
IUPAC名 |
(2-chlorophenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H12ClO4P/c1-13-15(12,14-2)9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,1-2H3 |
InChIキー |
XLXMBCJIFSDGAC-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(C1=CC=CC=C1Cl)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


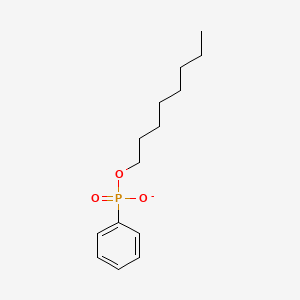


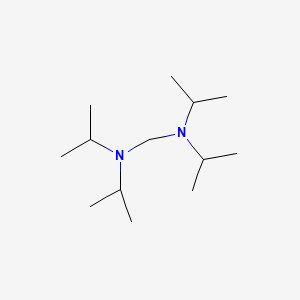
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
